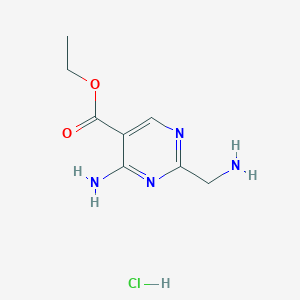

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride

Description

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative featuring an ethyl ester at position 5, an amino group at position 4, and an aminomethyl substituent at position 2. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C8H13ClN4O2 |

|---|---|

Molecular Weight |

232.67 g/mol |

IUPAC Name |

ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)5-4-11-6(3-9)12-7(5)10;/h4H,2-3,9H2,1H3,(H2,10,11,12);1H |

InChI Key |

LKMIQRFPCLBUFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Route Overview

The synthesis generally follows these key steps:

Step 1: Formation of Pyrimidine Derivative

The initial step often involves the condensation of appropriate starting materials to form a pyrimidine ring. This can include reactions between substituted ureas or amines with suitable carbonyl compounds.

Step 2: Introduction of Functional Groups

Following the formation of the pyrimidine structure, amino and carboxylate groups are introduced through various chemical reactions, such as nucleophilic substitutions or acylation processes.

Detailed Synthetic Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Urea derivatives, aldehydes | Mild heating (50-100°C) |

| 2 | Nucleophilic substitution | Aminomethyl derivatives, pyrimidine core | Base (e.g., sodium hydroxide), solvent (ethanol) |

| 3 | Acylation | Carboxylic acid derivatives | Acid catalyst, reflux |

| 4 | Hydrochloride formation | Hydrochloric acid | Room temperature |

Specific Example from Literature

A notable method described in patent literature involves the condensation of cyanoacetamide with formamide derivatives to yield a pyrimidine intermediate. This intermediate is then reacted with acetamidine hydrochloride in the presence of a base such as sodium hydroxide to produce ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride:

- Reaction Conditions : The reaction typically occurs at temperatures ranging from 0°C to 30°C over several hours (1-30 hours) depending on the specific reagents used.

Efficiency and Yield

The efficiency of each method can vary significantly based on factors such as reaction time, temperature, and reagent purity. For example:

The condensation step is crucial for establishing the core structure, and optimizing conditions can lead to higher yields.

Subsequent functionalization steps often require careful control of stoichiometry to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial Agents

The compound has been identified as a promising precursor for developing new drugs targeting bacterial infections. Research indicates that derivatives of pyrimidine compounds often exhibit antibacterial properties, making them suitable candidates for further development in antibiotic therapies.

2. Anticancer Research

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride has potential applications in cancer treatment. Its structural similarities to known anticancer agents suggest that it may inhibit key pathways involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can act as inhibitors of Aurora kinases, which are critical in cancer cell division .

3. Biochemical Research

In biochemical studies, this compound is utilized to explore mechanisms of action related to various biological processes. Its ability to interact with specific enzymes and receptors makes it an important tool for understanding cellular signaling pathways and the development of targeted therapies.

Case Study 1: Antiproliferative Activity

A study focusing on the antiproliferative effects of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that these compounds could potentially serve as effective treatments for breast cancer, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Inhibition of COX Enzymes

Another research effort investigated the anti-inflammatory properties of pyrimidine derivatives, showing that compounds with similar structural features effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2). The findings suggest that this compound could be explored for its potential anti-inflammatory applications, providing a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring, characterized by the presence of nitrogen atoms, which contributes to its reactivity and biological properties. Its molecular formula is CHClNO with a molecular weight of approximately 232.67 g/mol. The functional groups present—amino and carboxylate—are indicative of its potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Bacterial Strains : Studies have shown effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial activity.

- Mechanism of Action : The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Lines Tested : In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including glioblastoma and breast cancer cells.

- Mechanism : The induction of apoptosis and disruption of cell cycle progression have been observed, indicating that it may affect key survival pathways in cancer cells.

Case Study: Cytotoxicity in Cancer Cells

A recent study examined the effects of this compound on glioblastoma cells. The findings revealed:

- IC Values: The compound exhibited an IC value in the low micromolar range, indicating potent cytotoxicity.

- Morphological Changes : Treated cells displayed significant morphological changes, including cell rounding and detachment, which are characteristic of apoptosis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with structurally similar compounds highlights key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | CHNO | Contains a methyl group; different activity profile |

| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | CHNO | Hydroxyl group instead of aminomethyl; distinct solubility |

| Ethyl 6-amino-2-(aminomethyl)pyrimidine-5-carboxylate | CHNO | Different position for amino group; varied pharmacological effects |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of functional groups in modulating efficacy.

Research Findings

- Antimicrobial Testing : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties.

- Cytotoxicity Studies : A study indicated that derivatives with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines, reinforcing the need for further investigation into this compound's derivatives .

- Inflammatory Response : Preliminary findings suggest potential anti-inflammatory effects, as some pyrimidine derivatives demonstrate inhibition of COX enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2 and 4

The target compound’s 2-(aminomethyl) and 4-amino groups contrast with substituents in analogs:

Key Observations :

- Aminomethyl vs.

- Hydrochloride Salt: The hydrochloride form enhances stability and bioavailability relative to non-ionic analogs (e.g., compound 4c) .

Ester Group Variations

The ethyl ester at position 5 is common in pyrimidine carboxylates, but substituent size and hydrolysis rates vary:

Key Observations :

- Ethyl esters generally hydrolyze faster than bulkier esters (e.g., isopropyl), affecting prodrug activation or metabolic clearance .

Salt Form and Stability

Salt forms influence crystallinity and handling:

| Compound Name | Salt Form | Stability |

|---|---|---|

| This compound | Hydrochloride | High (hygroscopic) |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | Dihydrochloride | Very high (crystalline) |

Key Observations :

- Hydrochloride salts are widely used for ionic stability, but dihydrochlorides (e.g., in ) may offer superior crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.